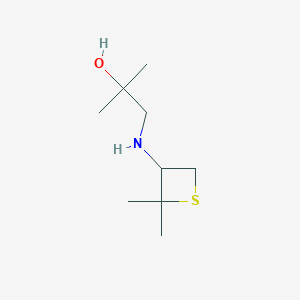![molecular formula C9H11N3O B13016460 (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The presence of an amino group and a hydroxymethyl group in the structure of this compound enhances its potential for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functional group modifications. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonia under controlled conditions to introduce the hydroxymethyl and amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings.
化学反应分析
Types of Reactions
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)carboxylic acid.
Reduction: Formation of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)amine.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methylbenzimidazole: Lacks the amino and hydroxymethyl groups, making it less reactive.
6-Amino-1H-benzimidazole: Lacks the methyl and hydroxymethyl groups, affecting its chemical properties.
(1-Methyl-1H-benzo[d]imidazol-4-yl)methanol: Lacks the amino group, altering its biological activity.
Uniqueness
(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
(6-amino-2-methyl-1H-benzimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-5-11-8-3-7(10)2-6(4-13)9(8)12-5/h2-3,13H,4,10H2,1H3,(H,11,12) |
InChI 键 |
DKAZHOYOJGDNTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2N1)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
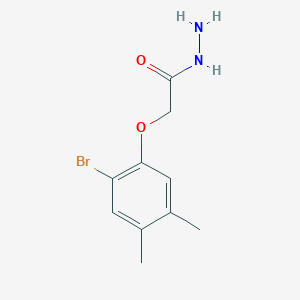
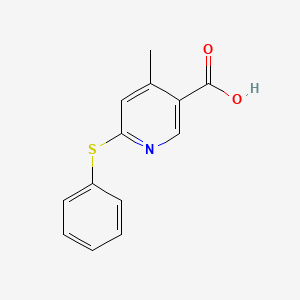
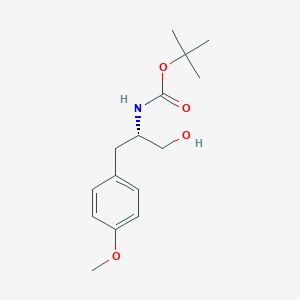
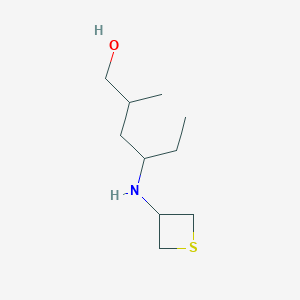
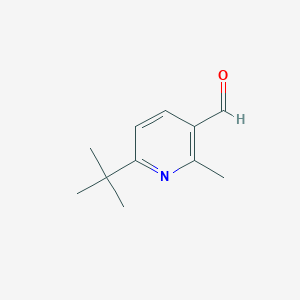
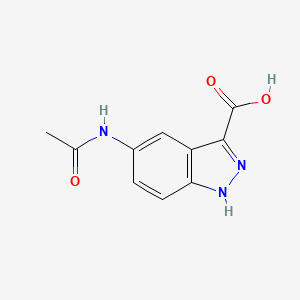
![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


